![molecular formula C36H38BrN5O9 B12389005 Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B12389005.png)
Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT is a compound that serves as a drug-linker conjugate for antibody-drug conjugates (ADCs). It is composed of a potent topoisomerase I inhibitor and a linker, which allows it to be conjugated to antibodies for targeted drug delivery . This compound is primarily used in scientific research and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves multiple steps, including the formation of the bicyclo[1.1.1]pentane core, the incorporation of the bromine atom, and the attachment of the Val-Ala-NH2 and MAD-MDCPT moieties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, ensuring high yield and purity, and adhering to regulatory standards for pharmaceutical production .
Analyse Des Réactions Chimiques
Types of Reactions
Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological and chemical properties .
Applications De Recherche Scientifique
Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological molecules and its potential as a tool for probing biological pathways.
Medicine: Investigated for its potential as a component of ADCs for targeted cancer therapy, leveraging its topoisomerase I inhibitory activity
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
The mechanism of action of Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT involves its role as a topoisomerase I inhibitor. By inhibiting topoisomerase I, the compound interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The linker component allows the compound to be conjugated to antibodies, enabling targeted delivery to specific cells and tissues .
Comparaison Avec Des Composés Similaires
Br-Val-Ala-NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT can be compared to other drug-linker conjugates used in ADCs, such as:
Auristatin-based conjugates: These compounds also inhibit microtubule dynamics but differ in their mechanism of action and linker chemistry.
Maytansinoid-based conjugates: Similar to auristatins, these compounds target microtubules but have different pharmacokinetic properties.
Camptothecin-based conjugates: Like this compound, these compounds inhibit topoisomerase I but differ in their chemical structure and linker design
This compound is unique due to its specific combination of a topoisomerase I inhibitor and a bicyclo[1.1.1]pentane core, which provides distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C36H38BrN5O9 |
|---|---|
Poids moléculaire |
764.6 g/mol |
Nom IUPAC |
(2S)-2-[(2-bromoacetyl)amino]-N-[(2S)-1-[[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]-1-bicyclo[1.1.1]pentanyl]amino]-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C36H38BrN5O9/c1-5-36(48)21-7-23-29-19(10-42(23)32(46)20(21)11-49-33(36)47)27(18-6-24-25(51-15-50-24)8-22(18)39-29)34-12-35(13-34,14-34)41-30(44)17(4)38-31(45)28(16(2)3)40-26(43)9-37/h6-8,16-17,28,48H,5,9-15H2,1-4H3,(H,38,45)(H,40,43)(H,41,44)/t17-,28-,34?,35?,36-/m0/s1 |
Clé InChI |
RCIVGZZPQGHOGN-JLVKPTLHSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CBr)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
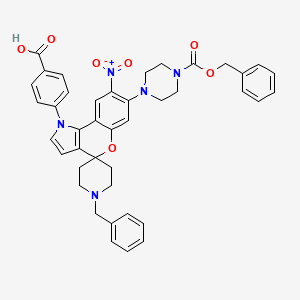
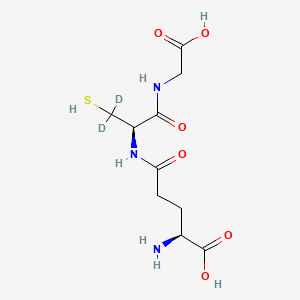
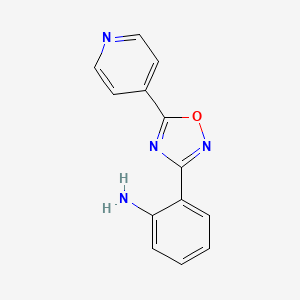
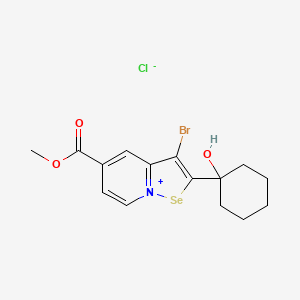

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one](/img/structure/B12388964.png)
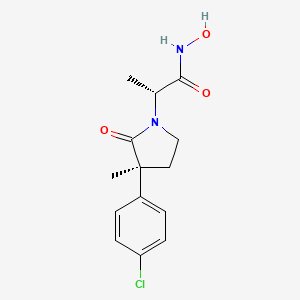
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)

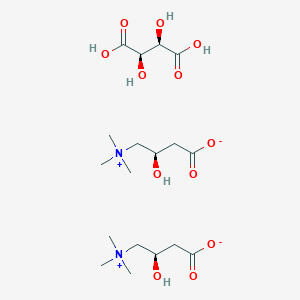
![[(1S,2R,5S,7R,8R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate](/img/structure/B12389010.png)

